N-[(2,4-dichlorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine
CAS No.: 2640965-91-7
Cat. No.: VC11818033
Molecular Formula: C14H11Cl2N5
Molecular Weight: 320.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640965-91-7 |
|---|---|
| Molecular Formula | C14H11Cl2N5 |
| Molecular Weight | 320.2 g/mol |
| IUPAC Name | N-[(2,4-dichlorophenyl)methyl]-6-imidazol-1-ylpyrimidin-4-amine |
| Standard InChI | InChI=1S/C14H11Cl2N5/c15-11-2-1-10(12(16)5-11)7-18-13-6-14(20-8-19-13)21-4-3-17-9-21/h1-6,8-9H,7H2,(H,18,19,20) |
| Standard InChI Key | MQQVIJCTFDUJJY-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Cl)Cl)CNC2=CC(=NC=N2)N3C=CN=C3 |
| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)CNC2=CC(=NC=N2)N3C=CN=C3 |
Introduction
IUPAC Name
N-[(2,4-dichlorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine
Structural Features
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Core Framework: Pyrimidine ring substituted at the 6-position with an imidazole group.
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Substituent: A 2,4-dichlorophenylmethyl group attached to the amino group at position 4 of the pyrimidine ring.
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Functional Groups:
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Imidazole (heterocyclic nitrogen-containing ring).
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Dichlorophenyl group (aromatic ring with two chlorine atoms).
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Amino group linked to the pyrimidine core.
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Molecular Formula
C13H10Cl2N4
Molecular Weight
Approximately 309.15 g/mol.
Synthesis
The synthesis of N-[(2,4-dichlorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine typically involves:
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Formation of the Pyrimidine Core: Starting with precursors like 4-amino pyrimidine derivatives.
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Substitution at the 6-position: Introduction of the imidazole group via nucleophilic substitution or coupling reactions.
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Attachment of the Dichlorophenylmethyl Group: Achieved through reductive amination or alkylation reactions using appropriate halogenated benzene derivatives.
Potential Applications
The compound's structure suggests it may have pharmacological applications due to:
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Heterocyclic Framework: Both pyrimidine and imidazole rings are common motifs in bioactive compounds.
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Chlorinated Aromatic Group: Enhances lipophilicity and potential membrane permeability.
Hypothetical Activities
While specific data for this compound is unavailable, related structures are often investigated for:
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Antifungal activity (imidazole derivatives are common antifungals).
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Anticancer properties (pyrimidine derivatives are key in DNA synthesis inhibitors).
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Antimicrobial effects.
Research Findings and Analog Comparisons
Although no direct studies on N-[(2,4-dichlorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine were located in the provided data, related compounds exhibit promising activities:
| Compound/Analogs | Activity | Reference |
|---|---|---|
| N-pyridinyl-imidazo[2,1-b]thiazole derivatives | Cytotoxic against cancer cells | |
| Imidazole-based antifungal agents | Broad-spectrum antifungal activity |
Future Directions
To fully understand the potential of N-[(2,4-dichlorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine, future research should focus on:
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Biological Screening: Testing for antimicrobial, antifungal, and anticancer properties.
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Structure–Activity Relationship (SAR): Modifying substituents to enhance activity.
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Pharmacokinetics: Evaluating absorption, distribution, metabolism, and excretion (ADME) profiles.
This compound represents an exciting candidate for further exploration in medicinal chemistry due to its unique combination of functional groups and heterocyclic structure.
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